N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide
Description
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Properties
Molecular Formula |
C17H14ClNO2S |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C17H14ClNO2S/c18-14-7-5-13(6-8-14)11-19(12-15-3-1-9-21-15)17(20)16-4-2-10-22-16/h1-10H,11-12H2 |
InChI Key |
GVETZOVFWRBTCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Biological Activity
N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide is a thiophene carboxamide derivative that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of the IκB kinase (IKK-2) enzyme. This compound's biological activity is significant in the context of inflammatory diseases and cancer, where the NF-κB signaling pathway plays a crucial role.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 303.79 g/mol
The primary mechanism through which this compound exerts its biological effects is by inhibiting the IKK-2 enzyme, which is pivotal in the activation of the NF-κB transcription factor. NF-κB regulates the expression of various pro-inflammatory genes, including cytokines and chemokines, making it a target for anti-inflammatory therapies .
Anti-inflammatory Activity
Studies have shown that thiophene carboxamides, including this compound, exhibit significant anti-inflammatory properties. The inhibition of IKK-2 leads to reduced NF-κB activation, thereby decreasing the expression of inflammatory mediators. This effect has been demonstrated in various in vitro assays where compounds were tested for their ability to suppress cytokine production in activated immune cells .
Anticancer Activity
The potential anticancer activity of this compound is linked to its ability to modulate cell signaling pathways involved in tumorigenesis. By inhibiting NF-κB, it may induce apoptosis in cancer cells and inhibit their proliferation. Research indicates that compounds with similar structures have shown promise in preclinical models of cancer, suggesting that this compound could have similar effects .
In Vitro Studies
A series of studies have evaluated the biological activity of this compound in various cellular models:
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| HeLa | 10 µM | Inhibition of IL-6 production | |
| RAW 264.7 | 5 µM | Decreased TNF-alpha secretion | |
| MCF7 | 20 µM | Induction of apoptosis |
These findings highlight the compound's potential as a therapeutic agent against inflammatory conditions and certain cancers.
Animal Models
In vivo studies using mouse models have further supported the efficacy of thiophene carboxamides in reducing inflammation and tumor growth. For instance, administration of similar compounds led to significant reductions in tumor size and weight in xenograft models, correlating with decreased NF-κB activity .
Scientific Research Applications
Anticancer Applications
Research indicates that N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide exhibits significant anticancer properties.
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of related thiophene derivatives against several cancer cell lines, revealing that structural modifications significantly impacted their effectiveness. Compounds with electron-donating groups demonstrated enhanced activity .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to controls, indicating its potential for further development as an anticancer drug .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties.
Case Studies
- Antibacterial Studies : In vitro studies have demonstrated that this compound effectively inhibits the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .
- Synergistic Effects : When combined with other antimicrobial agents, it showed enhanced efficacy, indicating potential for combination therapies against resistant strains .
Anti-inflammatory Applications
The compound's role as an anti-inflammatory agent is another area of interest.
Case Studies
- Inflammatory Disease Models : In animal models of inflammatory diseases such as arthritis, treatment with this compound resulted in decreased inflammation and joint damage compared to untreated controls .
- Cytokine Regulation : The compound was shown to reduce levels of pro-inflammatory cytokines in vitro, supporting its potential use in treating chronic inflammatory conditions .
Summary Table of Applications
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits IKK-2 | Reduces tumor size in vivo; effective against multiple cancer cell lines |
| Antimicrobial | Disrupts bacterial function | Effective against Staphylococcus aureus and E. coli; shows synergistic effects with other antibiotics |
| Anti-inflammatory | Inhibits NF-kB pathway | Reduces inflammation in animal models; lowers pro-inflammatory cytokine levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
